molecular formula C18H24N4O3S B2671058 N-(4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide CAS No. 1104729-17-0

N-(4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide

Cat. No. B2671058
CAS RN: 1104729-17-0
M. Wt: 376.48
InChI Key: PZRPRGUIACDWTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C18H24N4O3S and its molecular weight is 376.48. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen Bonding and Structural Analysis

Research has explored the hydrogen bonding and crystal structures of related anticonvulsant enaminones. These studies highlight the importance of cyclohexene rings and their conformations, alongside the intermolecular hydrogen bonds forming infinite chains of molecules, which are crucial for their biological activities and could be relevant for compounds with similar structures (Kubicki, Bassyouni, & Codding, 2000).

Antimicrobial and Antibiotic Synthesis

Compounds with structural similarities have been synthesized for their potential as new antibiotics and antibacterial drugs. These studies focus on the creation of novel compounds with significant biological activities against both Gram-positive and Gram-negative bacteria, offering insights into the potential antimicrobial applications of related structures (Ahmed, 2007).

Heterocyclic Synthesis

The transformation of related carboxylates into substituted aminothiazolo[5,4-c]pyridine-7-carboxylates illustrates the versatility of such compounds in synthesizing heterocyclic structures. This chemical maneuverability suggests a broad range of applications in designing drugs and materials with specific properties (Albreht et al., 2009).

Mycobacterium Tuberculosis Inhibitors

A series of thiazole-aminopiperidine hybrid analogues has been designed and synthesized, showing promising activity against Mycobacterium tuberculosis. This research demonstrates the potential of such compounds in the development of new antituberculosis agents, indicating a significant area of application for compounds with similar structural motifs (Jeankumar et al., 2013).

Antimicrobial Activity of Amino Acids and Peptides

Studies on amino acids and peptides containing thiazole and oxazole moieties have shown moderate antibacterial activity against various pathogens. This suggests that compounds with similar structures could be leveraged in developing antimicrobial peptides, highlighting a critical area of biomedical research (Stanchev et al., 1999).

properties

IUPAC Name

N-[4-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c23-15-7-6-14(21-15)17(25)22-18-20-13(11-26-18)10-16(24)19-9-8-12-4-2-1-3-5-12/h4,11,14H,1-3,5-10H2,(H,19,24)(H,21,23)(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRPRGUIACDWTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CC2=CSC(=N2)NC(=O)C3CCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.